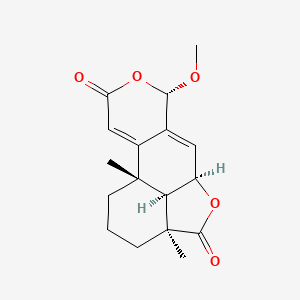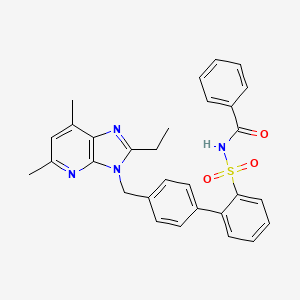
MK-996
Vue d'ensemble
Description
Applications De Recherche Scientifique
MK 996 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of angiotensin II receptor antagonists.
Biology: Investigated for its effects on biological systems, particularly in relation to blood pressure regulation.
Medicine: Explored for its potential therapeutic applications in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
Target of Action
The primary target of MK-996 is the Angiotensin II (AII) receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body .
Mode of Action
This compound acts by blocking the AII receptor . By doing so, it prevents the binding of angiotensin II, a potent vasoconstrictor, to these receptors . This blockade inhibits the vasoconstrictive effect of angiotensin II, leading to a decrease in blood pressure .
Biochemical Pathways
The action of this compound primarily affects the renin-angiotensin system (RAS) . The RAS is a hormone system that regulates blood pressure and fluid balance. By blocking the AII receptor, this compound disrupts the normal functioning of this system, leading to a decrease in blood pressure .
Pharmacokinetics
It is known to be orally active , suggesting that it is well absorbed in the gastrointestinal tract. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability are subjects of ongoing research.
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . By blocking the AII receptor, it prevents the vasoconstrictive action of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .
Analyse Biochimique
Biochemical Properties
MK-996 interacts with various enzymes and proteins, playing a significant role in biochemical reactions
Cellular Effects
This compound influences various types of cells and cellular processes . It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves complex interactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with certain transporters or binding proteins, and may affect its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du MK 996 implique une synthèse régiosélective de la partie imidazolutidine à partir du chlorhydrate de malonamamidine et de la 2,4-pentanedione facilement disponibles . Le processus est très efficace et implique des conditions réactionnelles spécifiques pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle du MK 996 ne sont pas largement documentées dans le domaine public. La synthèse implique généralement des réactions chimiques à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le MK 996 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le MK 996 comprennent les agents oxydants, les agents réducteurs et divers catalyseurs pour faciliter les réactions de substitution. Les conditions spécifiques dépendent de la réaction souhaitée et du produit cible .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant le MK 996 dépendent du type de réaction. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés substitués .
Applications de la recherche scientifique
Le MK 996 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans l'étude des antagonistes du récepteur de l'angiotensine II.
Biologie : Enquête sur ses effets sur les systèmes biologiques, en particulier en relation avec la régulation de la pression artérielle.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de l'hypertension et des maladies cardiovasculaires associées.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques .
Mécanisme d'action
Le MK 996 exerce ses effets en bloquant sélectivement le récepteur de l'angiotensine II, empêchant ainsi la réponse presseuse à l'angiotensine II intraveineuse. Cette action conduit à une réduction de la pression artérielle sans provoquer de tachycardie réflexe. Le mécanisme du composé implique l'inhibition du récepteur de l'angiotensine II, qui joue un rôle crucial dans la régulation de la pression artérielle .
Comparaison Avec Des Composés Similaires
Composés similaires
Losartan : Un autre antagoniste du récepteur de l'angiotensine II aux propriétés anti-hypertensives similaires.
Énalapril : Un inhibiteur de l'enzyme de conversion de l'angiotensine utilisé pour traiter l'hypertension artérielle.
Unicité
Le MK 996 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste non peptidique du récepteur de l'angiotensine II. Il a une longue durée d'action et présente une variabilité inter-espèces minimale, ce qui en fait un composé précieux dans les applications de recherche et thérapeutiques .
Propriétés
IUPAC Name |
N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-4-27-32-28-20(2)18-21(3)31-29(28)34(27)19-22-14-16-23(17-15-22)25-12-8-9-13-26(25)38(36,37)33-30(35)24-10-6-5-7-11-24/h5-18H,4,19H2,1-3H3,(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUNMFCWFYFUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166239 | |
| Record name | MK 996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157263-00-8 | |
| Record name | MK 996 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157263008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MK-996 acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [] It competitively binds to the AT1 receptor, preventing angiotensin II from binding and exerting its effects. [] This antagonism inhibits the downstream effects of angiotensin II, including vasoconstriction, aldosterone release, and cellular growth. [, ]
A: The molecular formula for this compound is C31H31N5O3S, and its molecular weight is 553.68 g/mol. [] Spectroscopic data, unfortunately, is not readily available in the provided research papers.
A: The specific structural features of this compound that contribute to its high affinity and selectivity for the AT1 receptor have been studied. [, , ] While the exact SAR details are not extensively discussed in these papers, they highlight the importance of the imidazo[4,5-b]pyridine and biphenylacylsulfonamide moieties for potent AT1 receptor binding. [, , ]
A: Researchers have employed radioligand binding assays using [3H]-MK-996 to directly investigate its binding characteristics to AT1 receptors in tissues like the rat adrenal gland. [] This method revealed that this compound binds with high affinity (Kd = 0.47 nM) and exhibits slow dissociation kinetics (t1/2 of 103 min). []
A: this compound has been shown to effectively inhibit angiotensin II-induced contractile responses in isolated blood vessels like the rabbit aorta and pulmonary artery. [] Additionally, studies in dogs using the radiolabeled analog, [11C]-L-159,884, demonstrated that this compound effectively blocks the binding of this radioligand to AT1 receptors in the renal cortex. [] These studies highlight the in vivo efficacy of this compound as an AT1 receptor antagonist.
A: Yes, researchers have explored carbon-11 labeling of this compound to create [11C]this compound for potential use in PET imaging studies. [, ] While this approach showed promise, the synthesis process was considered cumbersome. [] Another study investigated the use of a related compound, [11C]-L-159,884, as a potential PET imaging agent for studying AT1 receptors. []
A: Research indicates that this compound can exist in various polymorphic forms, with varying solubility and stability. [] Form I was identified as the most thermodynamically stable polymorph under ambient conditions and was consistently reproducible for both lab and production scales. [] This finding underscores the importance of controlling polymorphism during drug development to ensure consistent pharmaceutical properties.
A: While the provided abstracts don't provide details on specific clinical trials, one mentions that this compound was "in clinical trials for the treatment of hypertension." [] This suggests it progressed beyond preclinical stages, but further information would be needed for a comprehensive understanding of its clinical evaluation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


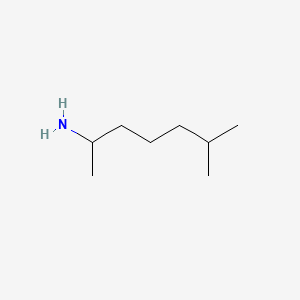
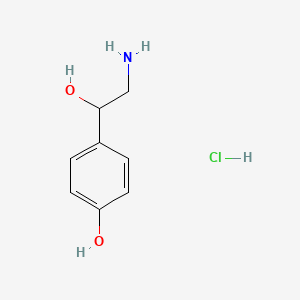

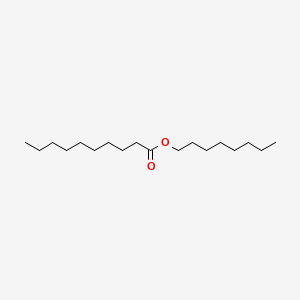
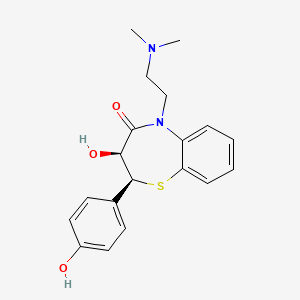
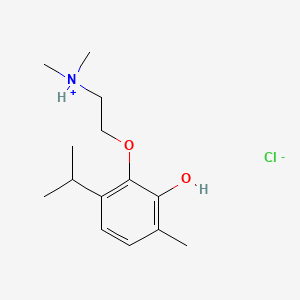
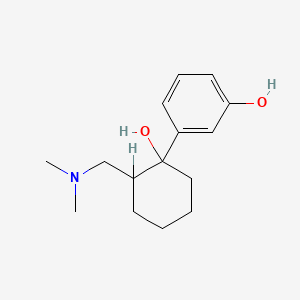
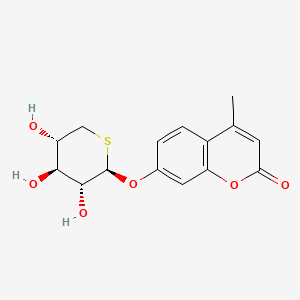
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
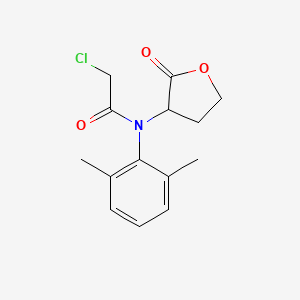
![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
